
6-Quinoxalinecarboxaldéhyde
Vue d'ensemble
Description
Quinoxaline-6-carbaldehyde (Q6CA) is an important organic compound in the field of organic chemistry. It is a heterocyclic aromatic compound, which is found in various natural products. Q6CA is a versatile molecule with a wide range of applications in various scientific fields. It is used in the synthesis of a variety of compounds, including drugs, polymers, and organic catalysts. Q6CA also has potential applications in medical and biotechnological research.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de la quinoxaline sont connus pour leurs effets pharmacologiques importants, notamment leurs propriétés antifongiques, antibactériennes, antivirales et antimicrobiennes. Cela fait du 6-quinoxalinecarboxaldéhyde un précurseur précieux dans la synthèse de divers médicaments .
Synthèse chimique
Le this compound peut être utilisé en synthèse chimique comme intermédiaire. Les scientifiques ont de l'expérience dans l'utilisation de ce composé dans différents domaines de la recherche, notamment les sciences de la vie, la science des matériaux et la chromatographie .
Synthèse d'agents biologiques
En raison de son émergence comme une partie chimique importante, le this compound a fait l'objet de recherches approfondies pour sa large gamme d'activités physicochimiques et biologiques, ce qui a conduit au développement de nombreux agents biologiques .
Chimie verte
Le composé peut être synthétisé en adoptant les principes de la chimie verte, qui visent à réduire ou à éliminer l'utilisation et la génération de substances dangereuses dans la conception, la fabrication et l'application de produits chimiques .
Production d'antibiotiques
Les médicaments contenant de la quinoxaline tels que l'olaquindox, l'échinomycine, l'atinoléutine, la lévomycine et le carbadox sont actuellement utilisés comme antibiotiques sur le marché. Le this compound joue un rôle dans la synthèse de ces antibiotiques .
Développement de catalyseurs
La recherche s'est orientée vers l'utilisation du this compound dans la préparation de dérivés de la quinoxaline à l'aide de catalyseurs hétérogènes à base de phosphate tels que le phosphate monoammonique (MAP), le phosphate diammonique (DAP) ou le superphosphate triple (TSP) .
Mécanisme D'action
Target of Action
Quinoxaline-6-carbaldehyde, like other quinoxaline derivatives, is primarily targeted towards various types of bacteria . The compound’s primary targets are the bacterial cell membranes . The disruption of these membranes inhibits the growth of bacteria, leading to their eventual death .
Mode of Action
Quinoxaline-6-carbaldehyde interacts with its targets by impairing the integrity of bacterial cell membranes . This interaction disrupts the normal functioning of the bacteria, inhibiting their growth and leading to their death .
Biochemical Pathways
It is known that the compound’s antibacterial activity is due to its interaction with bacterial cell membranes . This interaction disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
It is known that the compound has demonstrated significant antibacterial activity in both in vitro and in vivo studies .
Result of Action
The result of Quinoxaline-6-carbaldehyde’s action is the inhibition of bacterial growth and the eventual death of the bacteria . In in vivo studies, the compound has shown to reduce the survival rate of bacteria by 31% after five days of continuous treatment, and by 75% when the concentration was increased .
Action Environment
The action of Quinoxaline-6-carbaldehyde can be influenced by various environmental factors. It is known that the compound has demonstrated significant antibacterial activity in both in vitro and in vivo environments .
Safety and Hazards
Quinoxaline-6-carbaldehyde should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Orientations Futures
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Quinoxaline-6-carbaldehyde are not fully understood yet. Quinoxaline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the quinoxaline derivative .
Cellular Effects
Quinoxaline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoxaline derivatives have been studied extensively, and their stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinoxaline derivatives have been studied in animal models, and their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses, have been reported .
Metabolic Pathways
Quinoxaline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Quinoxaline derivatives are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Quinoxaline derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
quinoxaline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOIXUFOAODGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354124 | |
| Record name | Quinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130345-50-5 | |
| Record name | Quinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-6-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


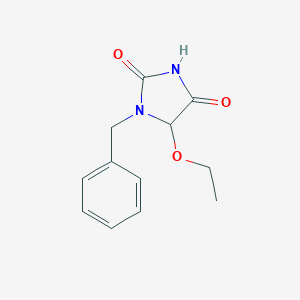

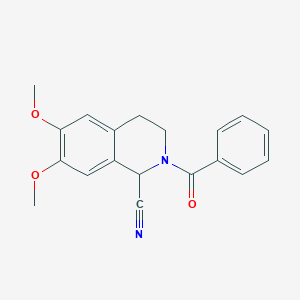
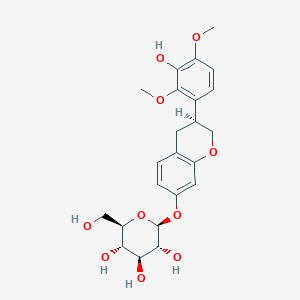


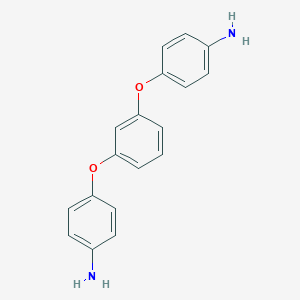


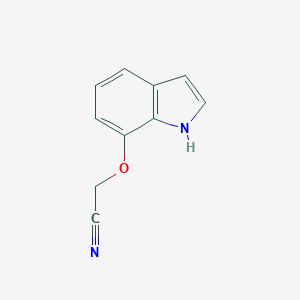


![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)